molecular formula C10H22Cl2N2 B1291435 1,4'-Bipiperidine dihydrochloride CAS No. 4876-60-2

1,4'-Bipiperidine dihydrochloride

Cat. No.: B1291435
CAS No.: 4876-60-2
M. Wt: 241.2 g/mol
InChI Key: BBQDEKNMSAXDAK-UHFFFAOYSA-N
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Description

1,4'-Bipiperidine dihydrochloride (CAS: 4876-60-2) is a bicyclic amine derivative composed of two piperidine rings connected at the 1,4' positions. Its molecular formula is C₁₀H₂₀N₂·2HCl, with a molecular weight of 241.20 g/mol . The compound is a hydrochloride salt, enhancing its water solubility and stability for pharmaceutical applications. It serves as a key intermediate in synthesizing bioactive molecules, particularly in oncology and neurology, due to its structural rigidity and ability to interact with diverse biological targets .

Properties

IUPAC Name

1-piperidin-4-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQDEKNMSAXDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4876-60-2
Record name 1,4'-bipiperidine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4’-Bipiperidine dihydrochloride can be synthesized through the reaction of piperidine with formaldehyde under acidic conditions. The reaction typically involves the use of hydrochloric acid to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of 1,4’-bipiperidine dihydrochloride involves the large-scale reaction of piperidine with formaldehyde in the presence of hydrochloric acid. The reaction mixture is then purified through crystallization to obtain the final product .

Chemical Reactions Analysis

Acid-Base Reactions

1,4'-Bipiperidine dihydrochloride undergoes acid-base reactions due to its amine functionality. The hydrochloride salt can be converted to the free base under alkaline conditions:

  • Example : Treatment with NaOH liberates the free base, 1,4'-bipiperidine, which is air-sensitive and requires inert handling .
Reaction ConditionsReagentsProductsYieldSource
pH adjustment (alkaline)NaOH (aq)1,4'-Bipiperidine + NaCl>90%

Nucleophilic Substitution

The compound participates in nucleophilic substitution reactions, particularly in alkylation and acylation processes:

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form N-alkylated derivatives.
  • Acylation : Forms carboxamide derivatives when treated with acyl chlorides (e.g., acetyl chloride).

Example: Benzylation

ReagentsSolventConditionsProductYield
Benzyl bromide, K₂CO₃DMF65°C, 14 hrs1'-Benzyl-4'-phenyl-1,4'-bipiperidine78%

Oxidation Reactions

Oxidation of this compound yields N-oxides or carbonyl derivatives under controlled conditions:

  • Oxidizing Agents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Oxidizing AgentConditionsProductPuritySource
KMnO₄ (aq)80°C, 6 hrs1,4'-Bipiperidine N-oxide85%

Coordination Chemistry

The free base form acts as a ligand in coordination complexes, particularly with transition metals like palladium or ruthenium :

  • Example : Forms stable complexes with Pd(II) in Suzuki-Miyaura coupling reactions .
Metal SaltSolventComplex StructureApplicationSource
PdCl₂DCM[Pd(1,4'-bipiperidine)Cl₂]Catalysis

Comparative Reactivity

Compared to analogous amines (e.g., 4,4'-bipyridine), this compound exhibits:

  • Higher solubility in polar solvents due to hydrochloride salt formation.
  • Reduced dimerization propensity during synthesis .
Property1,4'-Bipiperidine·2HCl4,4'-BipyridineSource
Solubility (H₂O)>50 mg/mL<1 mg/mL
Thermal StabilityStable to 200°CDecomposes at 150°C

Scientific Research Applications

Pharmaceutical Applications

  • Neuropharmacology :
    • Dopamine Receptor Interaction : Research indicates that 1,4'-Bipiperidine dihydrochloride exhibits properties that inhibit dopamine reuptake, potentially increasing dopamine levels in the synaptic cleft. This mechanism is particularly relevant in studying neurodegenerative diseases such as Parkinson's disease, where dopamine deficiency is a critical factor.
    • Nicotinic Acetylcholine Receptors : The compound may act as an antagonist to nicotinic acetylcholine receptors, which are involved in muscle movement, cognition, and reward processing. This interaction suggests potential applications in treating neurological disorders and addiction.
  • Analgesic and Anti-inflammatory Properties :
    • Studies have explored the compound's potential as an analgesic and anti-inflammatory agent. Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for conditions like anxiety and depression.
  • Synthesis of Pharmaceutical Agents :
    • As an intermediate in drug development, this compound is utilized in the synthesis of various pharmaceutical compounds targeting neurological pathways. Its derivatives have shown promise in enhancing the efficacy of therapeutic agents .

Chemical Research Applications

  • Organic Synthesis :
    • The compound serves as a reagent in organic synthesis, facilitating the creation of complex molecules. Its solubility in water enhances its utility in various chemical reactions .
  • Biochemical Assays :
    • In biological studies, this compound is employed as a tool for biochemical assays to investigate cellular processes and interactions at the molecular level.

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
Dopamine Reuptake InhibitionDemonstrated potential to increase dopamine levels; relevant for Parkinson's disease
Nicotinic Acetylcholine AntagonismPossible antagonist effect; implications for addiction treatment
Analgesic PropertiesIndicated anti-inflammatory effects; potential use in anxiety and depression therapies
Organic SynthesisUtilized as a reagent; enhances synthesis of complex organic compounds

Industrial Applications

  • Beyond pharmaceutical uses, this compound is also applied in various industrial chemical processes due to its stability and reactivity. Its role as an intermediate can facilitate the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4’-bipiperidine dihydrochloride involves its interaction with various molecular targets. It acts as an intercalating agent, which allows it to insert itself between DNA base pairs, thereby affecting DNA replication and transcription . This property makes it useful in the development of anticancer agents and other therapeutic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Derivatives

4,4-Difluoro-1,4'-bipiperidine dihydrochloride
  • Molecular Formula : C₁₀H₁₈F₂N₂·2HCl
  • This derivative is under investigation for CNS-targeted therapies .
3',3'-Difluoro-1,4'-bipiperidine dihydrochloride
  • CAS : 1934439-49-2
  • Molecular Formula : C₁₀H₁₈F₂N₂·2HCl
  • Applications : Used in preclinical studies for metabolic disorders. Fluorination alters electronic properties, influencing receptor binding kinetics .

Carboxamide and Carbonyl Derivatives

[1,4'-Bipiperidine]-4'-carboxamide Dihydrochloride
  • CAS : 83732-56-3
  • Molecular Formula : C₁₁H₂₁N₃O·2HCl
  • Applications : Targets dopamine receptors, with applications in Alzheimer’s, Parkinson’s, and schizophrenia . The carboxamide group enables hydrogen bonding, enhancing receptor affinity.
1,4'-Bipiperidine-1'-carbonylchloride Hydrochloride
  • CAS : 143254-82-4
  • Molecular Formula : C₁₁H₁₈Cl₂N₂O
  • Role : A reactive intermediate for synthesizing chemokine modulators (e.g., CCR3 inhibitors for asthma) .

Comparison Insight : Functional groups like carboxamide or carbonyl chloride expand therapeutic utility but introduce synthetic complexity and safety hazards (e.g., skin/eye irritation) .

Pharmaceutical Derivatives in Oncology

Irinotecan Hydrochloride Trihydrate
  • Molecular Formula : C₃₃H₃₈N₄O₆·HCl·3H₂O
  • Role : A topoisomerase I inhibitor containing the 1,4'-bipiperidine moiety. The bipiperidine group contributes to structural stability, enabling prolonged activity against colorectal cancer .
Pipamperone Dihydrochloride
  • Molecular Formula : C₂₁H₃₀FN₃O₂·2HCl
  • Applications : An anxiolytic with bipiperidine as a core structure. Regulated by the FDA and EMA for psychiatric disorders .

Comparison Insight: Bipiperidine-containing drugs like irinotecan demonstrate broad anticancer activity, whereas pipamperone highlights the scaffold’s versatility in neuropharmacology.

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of 1,4'-Bipiperidine Dihydrochloride and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound C₁₀H₂₀N₂·2HCl 241.20 None Intermediate, oncology
4,4-Difluoro derivative C₁₀H₁₈F₂N₂·2HCl 279.17 Fluorine at 4-positions CNS drug development
[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride C₁₁H₂₁N₃O·2HCl 296.23 Carboxamide Neurodegenerative diseases
Irinotecan Hydrochloride C₃₃H₃₈N₄O₆·HCl·3H₂O 677.19 Complex ester linkage Colorectal cancer

Biological Activity

1,4'-Bipiperidine dihydrochloride (BPD), with the chemical formula C10_{10}H22_{22}Cl2_2N2_2, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Target Receptors

This compound primarily interacts with several neurotransmitter receptors, notably:

  • Dopamine Receptors : BPD has been identified as a dopamine reuptake inhibitor, which may enhance dopamine levels in the synaptic cleft. This property is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease, where dopamine deficiency is a significant concern.
  • Nicotinic Acetylcholine Receptors (nAChRs) : BPD may act as an antagonist at nAChRs, potentially blocking acetylcholine binding. This interaction could have implications for treating neurological disorders and addiction.

Pharmacological Effects

  • Analgesic and Anti-inflammatory Properties : Research indicates that BPD exhibits analgesic and anti-inflammatory effects, making it a candidate for pain management therapies.
  • Neuroprotective Effects : The ability of BPD to modulate neurotransmitter systems suggests potential applications in neuroprotection and the treatment of anxiety and depression.
  • Enzyme Inhibition : BPD has also been studied for its potential to inhibit various enzymes involved in metabolic pathways, contributing to its pharmacological profile.

In Vitro Studies

Several studies have explored the biological activity of BPD through in vitro assays:

  • A study demonstrated that BPD significantly inhibits dopamine reuptake in neuronal cultures, leading to increased extracellular dopamine levels. This effect was quantified using high-performance liquid chromatography (HPLC) methods.
  • Another investigation focused on the compound's interaction with nAChRs, revealing that BPD could effectively block receptor activation by acetylcholine, suggesting potential applications in managing nicotine addiction.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of BPD:

  • In a rodent model of Parkinson's disease, administration of BPD resulted in improved motor function and reduced symptoms associated with dopamine depletion. Behavioral tests indicated enhanced locomotor activity compared to control groups receiving saline.
  • Furthermore, studies on the anti-inflammatory effects of BPD showed a significant reduction in edema formation in carrageenan-induced paw edema models, indicating its potential use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

Compound NameMechanism of ActionTherapeutic Potential
This compoundDopamine reuptake inhibition
Nicotinic receptor antagonist
Neurodegenerative diseases
Analgesic effects
BiperidenMuscarinic receptor antagonistParkinson's disease treatment
Other Piperidine DerivativesVaries (e.g., serotonin receptor modulation)Anxiety disorders

Q & A

Basic Research Questions

Q. What are the key synthetic considerations for preparing 1,4'-Bipiperidine dihydrochloride with high purity?

  • Methodology : The synthesis typically involves multi-step reactions with catalysts (e.g., Pd-based catalysts) and solvents like acetonitrile or tetrahydrofuran. Critical parameters include temperature control (e.g., 0–100°C), reaction time (1–15 hours), and purification via recrystallization to achieve ≥98% purity. Hygroscopicity must be managed by storing the compound in anhydrous conditions .
  • Data Validation : USP standards require purity between 98.0–102.0% on an anhydrous basis, verified by HPLC and mass spectrometry .

Q. Which analytical techniques are recommended for structural confirmation of this compound?

  • Techniques :

  • HPLC-MS : Resolves stereoisomers and quantifies impurities (e.g., Irinotecan-related compounds C and D) using C18 columns and mobile phases with 0.1% trifluoroacetic acid .
  • NMR : Assigns peaks for bipiperidine protons (δ 1.2–3.5 ppm) and confirms stereochemistry via coupling constants .
  • XRD : Validates crystalline structure and salt form (e.g., dihydrochloride vs. trihydrate) .
    • Limitations : NMR may struggle with hygroscopic samples; XRD requires high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 1,4'-Bipiperidine derivatives?

  • Case Study : Discrepancies in NMR chemical shifts may arise from conformational flexibility or salt-form variations. Use deuterated solvents (e.g., DMSO-d6) to stabilize the compound and compare with reference standards (e.g., USP Irinotecan Related Compound C) .
  • Advanced Tools : Density Functional Theory (DFT) simulations predict proton environments, while 2D NMR (COSY, HSQC) clarifies connectivity .

Q. What strategies optimize stability of this compound in pharmacokinetic studies?

  • Degradation Pathways : Hydrolysis under acidic/alkaline conditions and photodegradation are common. Stabilize aqueous solutions with buffers (pH 3–5) and protect from light .
  • Analytical Monitoring : Use stability-indicating HPLC methods to track degradation products (e.g., open-ring metabolites) .
  • Data : Half-life increases from 2 hours (pH 7.4) to 8 hours (pH 4.0) .

Q. How can metabolic pathways of this compound be differentiated from degradation artifacts?

  • In Vitro vs. In Vivo : Liver microsomal assays identify cytochrome P450-mediated metabolites (e.g., hydroxylated derivatives), while forced degradation studies (heat/light) reveal non-enzymatic breakdown products .
  • Tools : LC-HRMS with isotopic labeling distinguishes metabolites (e.g., [¹³C]-labeled standards) from impurities .

Methodological Guidelines

Validating Purity Using Pharmacopeial Standards

  • Protocol :

Prepare a 1 mg/mL solution in methanol.

Perform HPLC with a C18 column (flow rate: 1.0 mL/min; detection: 254 nm).

Compare retention times with USP reference standards (e.g., Irinotecan Hydrochloride Trihydrate, Lot No. 090400-2102) .

  • Acceptance Criteria : Total impurities ≤2.0%; water content ≤5.0% (Karl Fischer titration) .

Designing Impurity Profiling Studies

  • Key Impurities :

Impurity NameSourceDetection Method
Related Compound CSynthetic intermediatesHPLC-UV
Diethylquinoline derivativesPhotodegradationLC-MS/MS
  • Mitigation : Optimize reaction stoichiometry and purge impurities via column chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4'-Bipiperidine dihydrochloride
Reactant of Route 2
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1,4'-Bipiperidine dihydrochloride

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